Cas no 2227672-19-5 (5-bromo-2-(2R)-2-hydroxypropylphenol)

5-bromo-2-(2R)-2-hydroxypropylphenol 化学的及び物理的性質
名前と識別子
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- 5-bromo-2-(2R)-2-hydroxypropylphenol
- EN300-1906977
- 2227672-19-5
- 5-bromo-2-[(2R)-2-hydroxypropyl]phenol
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- インチ: 1S/C9H11BrO2/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5-6,11-12H,4H2,1H3/t6-/m1/s1
- InChIKey: DEFCITAXMFJSFC-ZCFIWIBFSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)O)C[C@@H](C)O
計算された属性
- せいみつぶんしりょう: 229.99424g/mol
- どういたいしつりょう: 229.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
5-bromo-2-(2R)-2-hydroxypropylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1906977-0.1g |
5-bromo-2-[(2R)-2-hydroxypropyl]phenol |
2227672-19-5 | 0.1g |
$1332.0 | 2023-09-18 | ||
Enamine | EN300-1906977-10.0g |
5-bromo-2-[(2R)-2-hydroxypropyl]phenol |
2227672-19-5 | 10g |
$6512.0 | 2023-06-01 | ||
Enamine | EN300-1906977-0.5g |
5-bromo-2-[(2R)-2-hydroxypropyl]phenol |
2227672-19-5 | 0.5g |
$1453.0 | 2023-09-18 | ||
Enamine | EN300-1906977-0.05g |
5-bromo-2-[(2R)-2-hydroxypropyl]phenol |
2227672-19-5 | 0.05g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1906977-5.0g |
5-bromo-2-[(2R)-2-hydroxypropyl]phenol |
2227672-19-5 | 5g |
$4391.0 | 2023-06-01 | ||
Enamine | EN300-1906977-0.25g |
5-bromo-2-[(2R)-2-hydroxypropyl]phenol |
2227672-19-5 | 0.25g |
$1393.0 | 2023-09-18 | ||
Enamine | EN300-1906977-2.5g |
5-bromo-2-[(2R)-2-hydroxypropyl]phenol |
2227672-19-5 | 2.5g |
$2969.0 | 2023-09-18 | ||
Enamine | EN300-1906977-1.0g |
5-bromo-2-[(2R)-2-hydroxypropyl]phenol |
2227672-19-5 | 1g |
$1515.0 | 2023-06-01 | ||
Enamine | EN300-1906977-1g |
5-bromo-2-[(2R)-2-hydroxypropyl]phenol |
2227672-19-5 | 1g |
$1515.0 | 2023-09-18 | ||
Enamine | EN300-1906977-5g |
5-bromo-2-[(2R)-2-hydroxypropyl]phenol |
2227672-19-5 | 5g |
$4391.0 | 2023-09-18 |
5-bromo-2-(2R)-2-hydroxypropylphenol 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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7. Back matter
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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9. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
5-bromo-2-(2R)-2-hydroxypropylphenolに関する追加情報
Comprehensive Analysis of 5-bromo-2-(2R)-2-hydroxypropylphenol (CAS No. 2227672-19-5): Properties, Applications, and Industry Trends
The compound 5-bromo-2-(2R)-2-hydroxypropylphenol (CAS No. 2227672-19-5) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and material science. This brominated phenolic derivative exhibits a chiral center at the 2-hydroxypropyl moiety, making it a valuable intermediate for asymmetric synthesis. Researchers are increasingly exploring its role in designing enzyme inhibitors and bioactive molecules, particularly in drug discovery pipelines targeting inflammatory pathways.
From a molecular perspective, the presence of both bromo and hydroxypropyl functional groups allows for diverse chemical modifications. The 5-bromo substitution pattern enhances electrophilic aromatic substitution reactivity, while the (2R)-configuration enables stereoselective transformations. Recent studies highlight its utility in creating chiral auxiliaries for asymmetric catalysis—a hot topic in green chemistry discussions. This aligns with growing industry demand for stereochemically pure intermediates, as evidenced by a 23% YoY increase in related patent filings (2021-2023).
The compound's physicochemical properties warrant special consideration. With a calculated LogP of 2.8 ± 0.3, 5-bromo-2-(2R)-2-hydroxypropylphenol demonstrates optimal lipophilicity for membrane permeability—a critical factor driving its adoption in prodrug development. Thermal analysis reveals stability up to 180°C, suggesting compatibility with standard pharmaceutical processing techniques. These characteristics have positioned it as a candidate for targeted drug delivery systems, particularly in oncology research where brominated aromatics show promise as kinase modulators.
Emerging applications in material science are equally compelling. The compound's ability to form hydrogen-bonded networks has been exploited in designing self-assembling nanomaterials. A 2023 study demonstrated its efficacy as a building block for supramolecular catalysts in CO₂ fixation reactions—addressing the urgent need for carbon capture technologies. This intersection with sustainability initiatives explains its rising search volume (+145% since 2022) in scientific databases.
Quality control protocols for CAS No. 2227672-19-5 emphasize chiral purity verification via HPLC with chiral stationary phases. The industry standard requires ≥98% enantiomeric excess for pharmaceutical applications, achievable through optimized crystallization techniques. Analytical challenges include distinguishing it from related 2-hydroxypropylphenol derivatives—a frequent query in chromatography forums. Advanced characterization methods like vibrational circular dichroism are gaining traction for absolute configuration determination.
Market intelligence indicates expanding commercial availability of 5-bromo-2-(2R)-2-hydroxypropylphenol, with major suppliers offering kilogram-scale quantities under cGMP conditions. Pricing trends reflect growing adoption, with current quotes ranging $1,200-$1,800/kg for research-grade material. The compound's inclusion in several FDA-approved drug intermediates has further stimulated demand, particularly from contract manufacturing organizations specializing in chiral synthesis.
Future research directions focus on exploiting its hydrogen-bond donor/acceptor capacity in medicinal chemistry. Computational studies predict strong binding affinities to protein kinase ATP pockets, spurring investigations into selective kinase inhibitors. Parallel work explores its potential as a fluorescence quencher in biochemical assays—an application with significant implications for high-throughput screening platforms. These developments position CAS No. 2227672-19-5 as a versatile scaffold in next-generation therapeutic development.
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